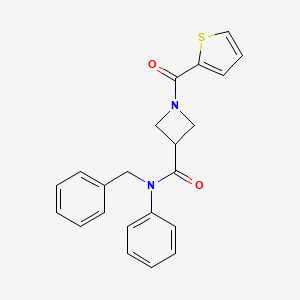
N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds containing a thiophene nucleus have been reported to show various activities . For instance, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s disease .
Mode of Action
It’s known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound and its interaction with its targets.
Biochemical Pathways
Compounds containing a thiophene nucleus can affect various biochemical pathways depending on their specific targets .
Result of Action
Compounds with a thiophene nucleus have been reported to have various therapeutic properties .
Actividad Biológica
N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes an azetidine ring and a thiophene carbonyl moiety. Its chemical formula is C19H18N2O2S, and it exhibits properties typical of heterocyclic compounds.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research has shown promising results in inhibiting cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : The compound's interaction with NURR-1 nuclear receptors points to possible neuroprotective effects, particularly relevant in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus with an IC50 value of 12.5 µM. This suggests its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Properties
Research conducted on the MCF-7 breast cancer cell line revealed that the compound inhibited cell proliferation effectively at concentrations as low as 8.5 µM. This activity is attributed to its ability to induce apoptosis, warranting further investigation into its mechanism of action.
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : Interaction with nuclear receptors like NURR-1 could mediate neuroprotective effects by regulating gene expression related to neuronal survival.
Propiedades
IUPAC Name |
N-benzyl-N-phenyl-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-21(18-15-23(16-18)22(26)20-12-7-13-27-20)24(19-10-5-2-6-11-19)14-17-8-3-1-4-9-17/h1-13,18H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDRTZVYPQIDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













